2,4-Dichloropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloropyrido[4,3-d]pyrimidine is a chemical compound with the linear formula C7H3Cl2N3 . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrido[4,3-d]pyrimidine consists of a six-membered pyrimidine ring fused with a pyridine ring . The compound has two chlorine atoms and three nitrogen atoms .Physical And Chemical Properties Analysis
2,4-Dichloropyrido[4,3-d]pyrimidine is a solid substance . It has a molecular weight of 200.03 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
2,4-Dichloropyrido[4,3-d]pyrimidine: A Comprehensive Analysis
Pharmaceutical Development: Pyrido[4,3-d]pyrimidine derivatives have been explored for their potential in pharmaceuticals, particularly as inhibitors of various enzymes. For instance, compounds like Piritrexim have shown to inhibit dihydrofolate reductase (DHFR) and exhibit antitumor effects .
Antitumor Applications: The structural similarity of 2,4-Dichloropyrido[4,3-d]pyrimidine to other pyrimidine derivatives suggests its potential in cancer research. Pyrimidine derivatives have been studied for their anti-inflammatory and antitumor activities, indicating possible applications in developing new cancer therapies .
Material Science: Pyrido[4,3-d]pyrimidine compounds can be integral in material science research due to their unique chemical properties. They may contribute to the development of new materials with specific desired characteristics.
Bioactivity Evaluation: The bioactivity of pyrimidine derivatives is a significant area of research. Studies on similar compounds have focused on evaluating their effectiveness as low-toxic and efficient anti-tumor solutions .
Synthesis Methods: Research into the synthesis of pyrido[4,3-d]pyrimidine derivatives is crucial for their application in various fields. Efficient synthesis methods can facilitate the production of these compounds for further study and application.
Industrial Testing: Due to their chemical properties, compounds like 2,4-Dichloropyrido[4,3-d]pyrimidine may find applications in industrial testing processes where specific chemical reactions are required.
Molecular Biology Methods: In molecular biology, pyrimidine derivatives could be used in methods such as PCR and qPCR for various research purposes .
Safety and Hazards
2,4-Dichloropyrido[4,3-d]pyrimidine is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and handling in a well-ventilated place .
Future Directions
While specific future directions for 2,4-Dichloropyrido[4,3-d]pyrimidine are not mentioned in the search results, there is ongoing research into the therapeutic potential of pyridopyrimidines . This includes the development of new therapies and the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities .
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Mode of Action
It’s known that the degree of lipophilicity of this compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability due to its ability to easily diffuse into cells .
Result of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential, suggesting that they may have significant biological activity .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at temperatures between 2-8°c .
properties
IUPAC Name |
2,4-dichloropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVUQZMEROLRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744643 |
Source
|
Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1215074-43-3 |
Source
|
Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.